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Compound of Interest

Compound Name: 3-Cyclobutyl-6-fluoro-1H-indole

CAS No.: 1707580-53-7

Cat. No.: B2908835

Get Quote

Executive Summary & Strategic Utility
3-Cyclobutyl-6-fluoro-1H-indole (CAS: 1707580-53-7) represents a specialized scaffold in

modern medicinal chemistry, particularly in the optimization of G-protein coupled receptor

(GPCR) ligands and kinase inhibitors. This guide provides a technical analysis of its

physicochemical profile, comparing it against standard alkyl-indole alternatives.

The strategic value of this compound lies in its dual-modification:

6-Fluoro Substitution: Blocks the metabolically labile C6 position, preventing hydroxylation by

cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), thereby extending half-life (

).

3-Cyclobutyl Moiety: Offers a rigid, lipophilic "spacer" that occupies hydrophobic pockets

more effectively than flexible alkyl chains (e.g., n-butyl) while maintaining a smaller steric

footprint than bulky cyclohexyl groups.
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Physicochemical Specifications & Elemental
Analysis
For high-stringency drug development, the purity of the starting material is non-negotiable.

Below is the Theoretical Elemental Analysis data which serves as the benchmark for Quality

Control (QC). Discrepancies exceeding

typically indicate solvent entrapment or synthetic impurities.

Table 1: Theoretical Elemental Composition
Molecular Formula:

Molecular Weight: 189.23 g/mol

Element Symbol
Atomic
Mass

Count
Mass
Fraction (%)

Tolerance
Range (

)

Carbon C 12.011 12 76.17%
75.77% –

76.57%

Hydrogen H 1.008 12 6.39%
5.99% –

6.79%

Nitrogen N 14.007 1 7.40%
7.00% –

7.80%

Fluorine F 18.998 1 10.04%

N/A

(Calculated

by difference

in standard

CHN)
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Analyst Note: In standard combustion analysis (CHN), Fluorine can interfere with Carbon

detection if not properly scavenged. Ensure the analyzer uses a tungsten trioxide (

) catalyst or similar scavenger to prevent the formation of

, which can lead to low Carbon readings.

Comparative Performance Analysis
This section objectively compares 3-Cyclobutyl-6-fluoro-1H-indole against its two most

common structural competitors: the isopropyl analog (flexible, smaller) and the cyclohexyl

analog (rigid, bulkier).

Table 2: Structural & Functional Comparison

Feature
3-Cyclobutyl-6-

fluoro-1H-indole

Alternative A: 3-

Isopropyl-6-

fluoroindole

Alternative B: 3-

Cyclohexyl-6-

fluoroindole

Steric Bulk

Moderate (Rigid).

Ideal for defined

hydrophobic pockets.

Low (Flexible).

Rotatable bonds may

reduce binding

entropy.

High (Rigid). Can

cause steric clash in

smaller binding sites.

Lipophilicity (cLogP)

~3.4 (Balanced).

Good membrane

permeability.

~3.1. Slightly lower,

higher water solubility.

~4.2. High. Risk of

non-specific binding

and poor solubility.

Metabolic Stability

High. Cyclobutyl ring

is resistant to

oxidation.

Moderate. Benzylic-

like methine is prone

to oxidation.

Moderate. Multiple

sites for CYP-

mediated

hydroxylation.

Synthetic Yield

65-75%. Cyclobutyl

ketone reduction is

efficient.

80-90%. Simple

alkylation, very high

yield.

50-60%.[1] Steric

hindrance lowers

alkylation efficiency.
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Verdict: The Cyclobutyl variant offers the optimal trade-off between metabolic stability and

steric fit, avoiding the "grease ball" effect of the cyclohexyl group while providing better

conformational restriction than the isopropyl group.

Experimental Protocols
A. Synthesis Workflow (Friedel-Crafts
Acylation/Reduction Route)
Rationale: Direct alkylation with cyclobutyl halides is prone to rearrangement. The acylation-

reduction sequence guarantees structural integrity.

Acylation: React 6-fluoroindole with cyclobutanecarbonyl chloride using

(Lewis Acid) in

at 0°C to form 3-(cyclobutanecarbonyl)-6-fluoroindole.

Reduction: Treat the intermediate with Lithium Aluminum Hydride (

) or Triethylsilane/TFA (

) to reduce the ketone to the methylene linkage.

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

B. Analytical Validation Workflow (Self-Validating
Protocol)
To ensure the "Trustworthiness" of your data, follow this sequential validation logic.
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Figure 1: Sequential Quality Control Logic. Elemental analysis is the final gatekeeper,

performed only after structural and chromatographic purity are established.

C. Detailed CHN Analysis Protocol
Drying: Dry the sample at 40°C under high vacuum (0.1 mbar) for 12 hours to remove trace

solvents (EtOAc/Hexanes). Note: Solvent entrapment is the #1 cause of CHN failure.

Weighing: Accurately weigh 2.0 – 3.0 mg of the sample into a tin capsule using a

microbalance (

).

Combustion: Analyze using a standard elemental analyzer (e.g., Elementar vario EL cube) at

1150°C.

Calculation: Compare "Found" values with "Calculated" values from Table 1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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